molecular formula C11H11N3O6 B1611481 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester CAS No. 147636-85-9

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester

Cat. No.: B1611481
CAS No.: 147636-85-9
M. Wt: 281.22 g/mol
InChI Key: UMHYCEHLBGDGLR-UHFFFAOYSA-N
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Description

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity

Preparation Methods

The synthesis of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of a β-amino alcohol with a suitable leaving group under basic conditions can lead to the formation of the azetidine ring.

    Introduction of Nitro Groups: The introduction of nitro groups can be achieved through nitration reactions. This involves treating the azetidine derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the phenylmethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenylmethanol.

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.

Scientific Research Applications

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro groups can participate in redox reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester can be compared with other azetidine derivatives, such as:

    1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester: This compound has a hydroxyl group instead of nitro groups, leading to different reactivity and applications.

    3-Amino-1-azetidinecarboxylic acid phenylmethyl ester: This compound contains an amino group, which can impart different biological activities and chemical reactivity.

    3-Azetidinecarboxylic acid: This simpler derivative lacks the ester and nitro groups, making it less reactive but still useful as a building block in organic synthesis.

Properties

IUPAC Name

benzyl 3,3-dinitroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-10(20-6-9-4-2-1-3-5-9)12-7-11(8-12,13(16)17)14(18)19/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHYCEHLBGDGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440098
Record name 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147636-85-9
Record name 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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